8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate

5-HT3 receptor Radioligand binding Antiemetic potency

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate, universally recognized by its International Nonproprietary Name (INN) tropisetron (developmental code ICS 205-930), is a synthetic indole-3-carboxylate ester of tropine. It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives, featuring a rigid 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B1213664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3
InChIKeyZNRGQMMCGHDTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate (Tropisetron) Compound Identification and Pharmacological Class for Procurement


8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate, universally recognized by its International Nonproprietary Name (INN) tropisetron (developmental code ICS 205-930), is a synthetic indole-3-carboxylate ester of tropine . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives, featuring a rigid 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold . It is pharmacologically classified as a potent and selective serotonin 5-HT3 receptor antagonist, used clinically as an antiemetic for chemotherapy-induced and postoperative nausea and vomiting . It is available under the trade name Navoban and was originally patented in 1982 .

Why 5-HT3 Antagonists Cannot Be Interchanged: Evidence-Based Differentiation of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate


Although dolasetron, granisetron, ondansetron, and tropisetron share a common mechanism as 5-HT3 receptor antagonists, they exhibit clinically and experimentally significant differences in receptor binding affinity, selectivity profile, metabolic pathway, and duration of effect that preclude simple interchangeability . Unlike granisetron—a pure 5-HT3 antagonist—tropisetron demonstrates weak antagonism at 5-HT4 receptors (porcine Ki = 156 nM) and, critically, acts as a potent partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR), a property absent in ondansetron and LY-278,584 . Furthermore, tropisetron metabolism is predominantly governed by CYP2D6, resulting in significant interindividual pharmacokinetic variability (oral bioavailability range 27–99%) that is distinct from the multi-CYP metabolism of ondansetron (CYP3A4, CYP1A2, CYP2D6) or the CYP3A4/5-mediated metabolism of granisetron . These pharmacodynamic and pharmacokinetic divergences directly impact drug–drug interaction risk, efficacy in CYP2D6 poor metabolizers, and off-target therapeutic potential.

Direct Quantitative Comparator Evidence for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate (Tropisetron) vs. Closest Analogs


Comparative 5-HT3 Receptor Binding Affinity in Human Receptors: Tropisetron vs. Ondansetron vs. Granisetron

In a head-to-head comparison using human 5-HT3 receptors expressed in N1E-115 cells, tropisetron (ICS 205-930) displaced [3H]BRL 43694 with a Ki of 1.7 nM, while the rank order of displacement potency placed it above etomidate (Ki = 83.4 µM) and other i.v. anesthetics . A comprehensive comparative table of 5-HT3 selective antagonists reports tropisetron with a Ki of 11 nM at human 5-HT3 receptors, compared to granisetron at 1.44 nM and LY-278,584 at 5 nM .

5-HT3 receptor Radioligand binding Antiemetic potency

Functional 5-HT3 Receptor Antagonism Duration of Action In Vivo: Tropisetron Outlasts Ondansetron (GR38032F) After Oral Administration

In a direct head-to-head in vivo comparison, the duration of 5-HT3 receptor-mediated inhibition of serotonin-induced bradycardia (von Bezold-Jarisch reflex) was measured in urethane-anesthetized rats following oral administration. Tropisetron (ICS 205-930) produced maximal inhibition for over 3 hours with heart rate returning to control values 6 hours after dosing, whereas ondansetron (GR38032F) maintained inhibitory effectiveness for less than 3 hours. Furthermore, after oral administration, tropisetron was approximately 2-fold more potent than ondansetron as an inhibitor of serotonin-induced bradycardia .

Duration of action In vivo pharmacology Von Bezold-Jarisch reflex

Unique α7 Nicotinic Acetylcholine Receptor Partial Agonism: A Differentiation Axis Absent in Competing 5-HT3 Antagonists

Tropisetron uniquely acts as a potent and selective partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR), with a Ki of 6.9 nM at the rat receptor and an EC50 of 1.3 µM . In contrast, two other 5-HT3 receptor antagonists—ondansetron and LY-278,584—were tested and found to lack high affinity at the α7 nicotinic receptor . This differential pharmacology has been confirmed in human subjects using [11C]CHIBA-1001 PET imaging, where a single oral dose of tropisetron, but not ondansetron, significantly decreased total distribution volume in the human brain, demonstrating α7-nAChR occupancy in vivo .

α7 nAChR Partial agonism CNS selectivity Neuropsychiatric

CYP2D6-Dependent Metabolism and Pharmacogenomic Liability Differentiation: Tropisetron vs. Granisetron vs. Ondansetron

Tropisetron metabolism is predominantly dependent on CYP2D6, with quinidine (a selective CYP2D6 inhibitor, 1 µM) reducing tropisetron hydroxylation by 67% in human liver microsomes, compared to only 18% reduction for ondansetron hydroxylation . The CYP3A substrate cyclosporine A had minimal effect on tropisetron hydroxylation (<10%), whereas it reduced ondansetron hydroxylation by up to 27%. As a consequence, oral bioavailability of tropisetron exhibits extreme interindividual variability ranging from 27% to 99% (mean 60%), directly correlated with CYP2D6 metabolic ratio . Clinical guidelines from CPIC now provide genotype-guided dosing recommendations specifically for tropisetron and ondansetron based on CYP2D6 status .

Pharmacogenomics CYP2D6 Drug metabolism Personalized medicine

Evidence-Based Research and Industrial Application Scenarios for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate (Tropisetron)


Reference Standard for Mid-Range Affinity 5-HT3 Receptor Binding Assays in Drug Discovery

With a human 5-HT3 receptor Ki of 11 nM and an IC50 of 70.1 nM, tropisetron occupies a mid-range affinity position between ultra-high-affinity granisetron (Ki = 1.44 nM at human receptors) and lower-affinity comparators such as LY-278,584 (Ki = 5 nM), providing a well-characterized reference ligand for calibrating radioligand displacement assays and establishing assay windows in high-throughput screening campaigns . Its commercial availability as both free base (CAS 89565-68-4) and hydrochloride salt (CAS 105826-92-4) enables flexible formulation for in vitro pharmacology.

Dual-Pharmacology Tool Compound for α7 nAChR-Mediated Neuroprotection and Cognition Studies

Tropisetron (Ki α7 nAChR = 6.9 nM; EC50 = 1.3 µM) is the only clinically approved 5-HT3 antagonist that simultaneously acts as a potent α7 nAChR partial agonist, with PET-confirmed human brain target engagement . This dual pharmacology enables its use as a tool compound in neurodegenerative and neuropsychiatric disease models—including schizophrenia, Alzheimer's disease, and Huntington's disease—where α7 nAChR activation is therapeutically relevant, entirely without the confounding α7 activity present in ondansetron or granisetron .

Pharmacogenomic Probe for CYP2D6 Phenotyping in Clinical Pharmacology Studies

The pronounced CYP2D6-dependent metabolism of tropisetron (67% hydroxylation inhibition by quinidine vs. 18% for ondansetron) and the resulting extreme oral bioavailability range (27–99%) makes it an informative probe substrate for CYP2D6 pharmacogenomic studies . CPIC guidelines now provide CYP2D6 genotype-stratified dosing recommendations specifically for tropisetron, enabling its use in precision medicine research and as a comparator in drug–drug interaction panels for new chemical entities undergoing CYP phenotyping .

Extended-Duration Antiemetic Reference for In Vivo Efficacy Models Requiring Sustained 5-HT3 Blockade

In the rat von Bezold-Jarisch reflex model, tropisetron maintains maximal inhibition of serotonin-induced bradycardia for over 3 hours post-oral dosing—outlasting ondansetron by a clinically meaningful margin and providing 2-fold greater oral potency . This extended duration of action supports its selection as a positive control in preclinical antiemetic efficacy studies where sustained receptor occupancy is required, and informs the design of once-daily dosing regimens in translational research.

Quote Request

Request a Quote for 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.